4-(Piperazin-2-yl)phenol
Overview
Description
4-(Piperazin-2-yl)phenol is an organic compound that features a phenol group attached to a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals. The presence of both the phenol and piperazine moieties endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Scientific Research Applications
4-(Piperazin-2-yl)phenol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with antimicrobial, antipsychotic, and anti-inflammatory properties . Its unique structure allows it to interact with different biological targets, making it a valuable scaffold for drug design and development.
In biology, this compound is used in the study of enzyme inhibition and receptor binding. It can act as a ligand for various receptors, providing insights into the mechanisms of action of different biological pathways. In industry, this compound is utilized in the production of polymers, resins, and other materials, where its chemical properties contribute to the desired characteristics of the final products .
Mechanism of Action
Target of Action
Piperazine derivatives have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis . They have also been used in the synthesis of antimicrobial agents .
Mode of Action
Piperazine derivatives have been synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological and pharmaceutical activities .
Pharmacokinetics
A study on norfloxacin derivatives modified at c-7 of the piperazine ring showed promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Action Environment
Safety data sheets suggest that it should be stored in a dry place and in a closed container .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(Piperazin-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes such as phenol-sulfonate transferase and beta-glucosidase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway . This involves the generation of reactive oxygen species (ROS), which leads to the activation of caspases and subsequent cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by forming a ternary complex with the enzyme and its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Its degradation products can have different biochemical properties, which may affect long-term cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce adverse effects such as oxidative stress and cellular toxicity. These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucuronyl transferase and lactase root enzymes hydrolase, which facilitate its metabolism . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with membrane transporters that facilitate its uptake and distribution within cells . This localization is crucial for its biochemical activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-2-yl)phenol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also viable synthetic routes .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Industrial methods often focus on minimizing the use of hazardous reagents and solvents, as well as implementing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced to form different hydrogenated derivatives.
Substitution: Both the phenol and piperazine groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the piperazine ring can produce various hydrogenated piperazine derivatives. Substitution reactions can introduce different functional groups onto the phenol or piperazine moieties, leading to a wide range of derivatives.
Comparison with Similar Compounds
4-(Piperazin-2-yl)phenol can be compared to other similar compounds, such as:
4-(Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
1-(3-Chlorophenyl)piperazine: Known for its use in neuropharmacology as a serotonin receptor agonist.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with applications in neurodegenerative disease research.
The uniqueness of this compound lies in its combination of the phenol and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in different fields.
Properties
IUPAC Name |
4-piperazin-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASIFHOHGBPKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587672 | |
Record name | 4-(Piperazin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783251-37-6 | |
Record name | 4-(Piperazin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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